benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate
Description
Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate is a specialized organosulfur compound featuring a chlorosulfonyl (-SO₂Cl) group, a trifluoromethyl (-CF₃) moiety, and a benzyl carbamate functional group. This combination of substituents imparts unique reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical synthesis. The chlorosulfonyl group is highly electrophilic, enabling nucleophilic substitution reactions, while the trifluoromethyl group enhances metabolic stability and lipophilicity .
Properties
IUPAC Name |
benzyl N-(4-chlorosulfonyl-1,1,1-trifluorobutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO4S/c13-22(19,20)7-6-10(12(14,15)16)17-11(18)21-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAHUUTJKYHFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCS(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate typically involves the following steps:
Synthesis of the Trifluorobutane Precursor: : Starting with the synthesis of the 1,1,1-trifluorobutane core, typically derived from fluoroalkylation reactions.
Introduction of the Chlorosulfonyl Group: : This step involves the chlorosulfonation of the trifluorobutane derivative using reagents such as chlorosulfonic acid or sulfuryl chloride.
Formation of Benzyl Carbamate: : Benzylamine is reacted with an appropriate carbonyl compound, followed by a coupling reaction with the previously prepared chlorosulfonylated trifluorobutane derivative.
Industrial Production Methods
On an industrial scale, these reactions are often optimized for efficiency and cost-effectiveness:
Batch Reactors: : Widely used for precise control over reaction conditions.
Flow Chemistry: : Employed for continuous production, improving yield and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate undergoes various reactions:
Nucleophilic Substitution: : Due to the presence of the chlorosulfonyl group, it readily reacts with nucleophiles like amines and thiols.
Reduction: : The compound can be reduced under specific conditions to remove the chlorosulfonyl group, yielding corresponding reduced derivatives.
Hydrolysis: : In the presence of water or aqueous bases, it can hydrolyze, leading to carbamate cleavage and the formation of benzyl alcohol and related products.
Common Reagents and Conditions
Sodium Hydride: : Used for deprotonation and subsequent nucleophilic substitutions.
Lithium Aluminum Hydride: : Employed for reduction reactions.
Aqueous NaOH or HCl: : Utilized for hydrolysis reactions.
Major Products
Substituted Benzyl Carbamates: : Resulting from nucleophilic substitution.
Dechlorinated Derivatives: : Produced via reduction.
Hydrolyzed Products: : Formed under aqueous conditions, yielding simpler organic molecules.
Scientific Research Applications
Chemistry
Organic Synthesis: : Utilized as an intermediate in the synthesis of more complex molecules, especially those containing trifluoromethyl groups.
Biology
Biochemical Probes: : Employed in the development of probes for biological assays due to its unique chemical properties.
Medicine
Drug Development: : Investigated for its potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting enzymatic pathways.
Industry
Chemical Manufacturing: : Used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The compound's effects are typically mediated by its reactive functional groups:
Chlorosulfonyl Group: : Acts as an electrophile, reacting with nucleophiles in biochemical pathways.
Trifluorobutane Moiety: : Influences molecular interactions due to its electron-withdrawing properties, affecting binding to molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogues sharing key structural motifs: chlorosulfonyl groups, carbamate linkages, or fluorinated alkyl chains.
Table 1: Structural and Physicochemical Comparison
Key Observations:
The bicyclic structure in CAS 100388-99-6 introduces steric hindrance, likely reducing reactivity toward bulky nucleophiles compared to linear-chain derivatives .
Reactivity: All compounds exhibit high electrophilicity at the chlorosulfonyl group, making them precursors for sulfonamide synthesis. However, the presence of -CF₃ in the target compound may stabilize intermediates during substitution reactions .
Physicochemical Properties :
- Predicted density values (~1.3–1.4 g/cm³) suggest moderate compactness, typical of halogenated carbamates. Boiling points are estimated to exceed 300°C due to strong dipole-dipole interactions from -SO₂Cl and -CF₃ groups .
Q & A
Q. What are the optimal synthetic routes for benzyl N-[4-(chlorosulfonyl)-1,1,1-trifluorobutan-2-yl]carbamate, and how do reaction conditions influence yield?
The synthesis typically involves coupling benzyl carbamate derivatives with chlorosulfonyl-trifluorobutane intermediates under controlled conditions. Key steps include:
- Reagent Selection : Use of chlorosulfonyl isocyanate for introducing the chlorosulfonyl group (analogous to methods in ) .
- Solvent and Temperature : Dichloromethane or acetonitrile at 0–25°C to minimize side reactions (similar to protocols in ).
- Purification : Flash chromatography (petroleum ether/ethyl acetate gradients) or recrystallization to achieve >95% purity (as in ) .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm the carbamate linkage and trifluorobutane backbone (e.g., δ 3.80 ppm for methylene protons adjacent to sulfonyl groups, per ) .
- IR Spectroscopy : Peaks at ~1730 cm (C=O stretch) and ~1370 cm (S=O stretch) validate functional groups.
- HPLC-MS : Ensures purity and molecular weight confirmation (e.g., ESI-MS m/z 322.7 [M–H]⁻ for analogous compounds) .
Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The chlorosulfonyl group acts as a strong electrophile, enabling reactions with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioethers. Kinetic studies show reactivity is pH-dependent, with optimal substitution rates in polar aprotic solvents (e.g., DMF) at 25–40°C.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities arising from dynamic disorder in the trifluorobutane moiety?
- Data Collection : High-resolution (<1.0 Å) datasets using synchrotron radiation reduce noise.
- Refinement Tools : SHELXL ( ) or SIR97 ( ) for handling disorder via split-atom models or restraints .
- Validation : Check R and electron density maps to avoid overfitting (e.g., C–F bond distances should align with standard 1.32–1.35 Å ranges).
Q. What strategies mitigate contradictions in enzyme inhibition data caused by off-target binding?
- Competitive Assays : Use isothermal titration calorimetry (ITC) to distinguish specific vs. nonspecific binding.
- Site-Directed Mutagenesis : Modify cysteine/serine residues in enzyme active sites to confirm covalent adduct formation (as seen in ).
- Computational Docking : MD simulations (e.g., AutoDock Vina) predict binding poses and identify competing sites.
Q. How do structural modifications (e.g., trifluoromethyl vs. cyano groups) impact lipophilicity and membrane permeability in drug design?
- LogP Measurements : Compare experimental LogP values (e.g., trifluoromethyl increases LogP by ~0.5 vs. cyano groups).
- PAMPA Assays : Evaluate passive diffusion across artificial membranes; trifluoromethyl enhances permeability 2–3× over polar substituents.
Comparative and Mechanistic Studies
Q. What experimental designs differentiate the reactivity of this compound from its pyridine-based analogs?
- Kinetic Profiling : Compare second-order rate constants () for sulfonamide formation with benzylamine in DMSO.
- Electronic Effects : Hammett plots using substituents on the aryl ring reveal electron-withdrawing groups (e.g., –CF) accelerate reactivity 10× vs. pyridine analogs.
Q. How does the compound’s mechanism of enzyme inhibition compare to non-covalent inhibitors in BACE1 studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
